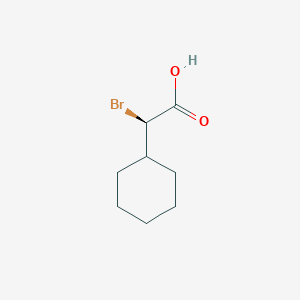
(2R)-2-bromo-2-cyclohexylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-bromo-2-cyclohexylacetic acid (2R-BCHA) is an organic compound with a variety of uses in the scientific research field. It is a chiral compound that is used as a starting material for the synthesis of various compounds, including chiral drugs and pharmaceuticals. It is also used in the synthesis of optically active compounds, such as chiral alcohols, amines, and carboxylic acids. In addition, 2R-BCHA is used in the synthesis of various other compounds, such as chiral polymers, and in the production of chiral catalysts.
Mecanismo De Acción
The mechanism of action of (2R)-2-bromo-2-cyclohexylacetic acid is not well understood. However, it is believed that the chiral nature of the compound allows it to interact with various molecules in a specific way, resulting in the formation of various compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed to have some effects on the body, including the regulation of certain enzymes and hormones. In addition, it has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-bromo-2-cyclohexylacetic acid has several advantages for use in lab experiments. It is a chiral compound, which allows it to interact with various molecules in a specific way. In addition, it is relatively easy to synthesize, and it is relatively inexpensive. However, it is not as widely used as other compounds, and it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research involving (2R)-2-bromo-2-cyclohexylacetic acid. One potential direction is to further explore its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Another potential direction is to explore its use in the synthesis of various compounds, such as chiral drugs and pharmaceuticals. In addition, further research could be done to explore its use in the production of chiral polymers and catalysts. Finally, more research could be done to explore its potential use as an antioxidant.
Métodos De Síntesis
(2R)-2-bromo-2-cyclohexylacetic acid is synthesized by a simple two-step process. The first step is the conversion of cyclohexanone to 2-bromocyclohexanone, which is done by reacting cyclohexanone with bromine in an aqueous solution. The second step is the conversion of 2-bromocyclohexanone to this compound, which is done by reacting 2-bromocyclohexanone with acetic anhydride in an aqueous solution.
Aplicaciones Científicas De Investigación
(2R)-2-bromo-2-cyclohexylacetic acid has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various compounds, including chiral drugs and pharmaceuticals. It is also used in the synthesis of optically active compounds, such as chiral alcohols, amines, and carboxylic acids. In addition, this compound is used in the synthesis of various other compounds, such as chiral polymers, and in the production of chiral catalysts.
Propiedades
IUPAC Name |
(2R)-2-bromo-2-cyclohexylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXUBBDWRDPCS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

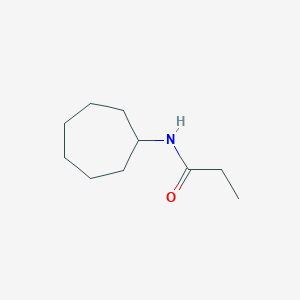

![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
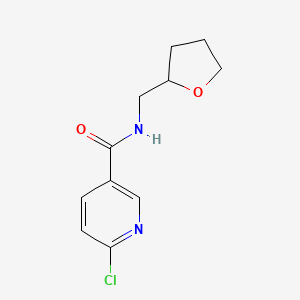
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
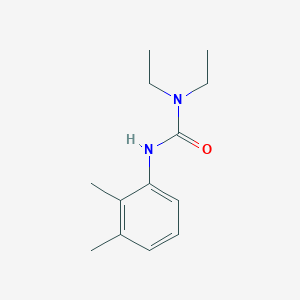

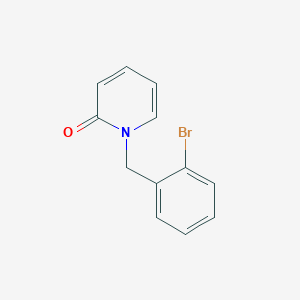


![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B6613215.png)

![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
